Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC16690257
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3 |
| Standard InChI Key | IBUHMIADLKNWFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound is methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate. Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol. The structure consists of a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted as follows:
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Position 2: A methyl ester group (–COOCH₃).
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Position 3: A methyl group (–CH₃).
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Position 5: A 4-chlorophenyl ring (–C₆H₄Cl).
The compound’s planar aromatic system allows for π-π stacking interactions, while the electron-withdrawing chlorine atom and ester group influence its electronic properties .
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis of methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is documented, analogous pyrrole-carboxylates are synthesized via:
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Paal-Knorr Pyrrole Synthesis: Cyclocondensation of 1,4-diketones with primary amines.
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Metal-Catalyzed Cyclization: Fe/Ni relay catalysis for domino transformations of isoxazoles to 2,4-dicarbonylpyrroles . For example, methyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate was synthesized using FeCl₂·4H₂O and NiCl₂·6H₂O catalysts under mild conditions (yield: 82%) .
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Multicomponent Reactions: Combining aldehydes, amines, and β-ketoesters.
Key intermediates include 5-methoxy-3-phenylisoxazole and 1,3-dicarbonyl compounds . Adjusting substituents (e.g., replacing phenyl with 4-chlorophenyl) could yield the target compound.
Structural Analogues
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Ethyl 3-(4-Chlorophenyl)-1-Methylpyrrole-2-Carboxylate: A closely related ethyl ester variant with a reported melting point of 98–100°C and synthesis via Pd-catalyzed cross-coupling .
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Methyl 4-Benzoyl-3,5-Diphenyl-1H-Pyrrole-2-Carboxylate: Synthesized in 90% yield using Fe/Ni catalysis, demonstrating the scalability of similar methods .
Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Applications in Medicinal Chemistry
Antimicrobial Activity
Pyrrole-carboxylates exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration.
Material Science
Pyrrole derivatives are precursors for conductive polymers. The methyl ester group facilitates electropolymerization into thin films .
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